Hydroxychloroquine Acid

Analytical Method Development HPLC/UV Quality Control

Analytical labs face delays when sourcing impurity reference standards that lack traceability to pharmacopeial monographs (USP/EP). Hydroxychloroquine Acid (CAS 645406-24-2) is a structurally authenticated, high-purity reference material designed to solve this bottleneck. - Serves as a primary impurity marker for HPLC/LC-MS method development and system suitability testing. - Provides traceability required for Abbreviated New Drug Application (ANDA) regulatory submissions. - Enables accurate calibration curves for quantifying hydroxychloroquine and its related substances in commercial production. Supplied with detailed Certificate of Analysis for immediate procurement.

Molecular Formula C18H24ClN3O3
Molecular Weight 365.9 g/mol
Cat. No. B13418141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxychloroquine Acid
Molecular FormulaC18H24ClN3O3
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESCCN(CCCC(C(=O)O)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO
InChIInChI=1S/C18H24ClN3O3/c1-2-22(10-11-23)9-3-4-16(18(24)25)21-15-7-8-20-17-12-13(19)5-6-14(15)17/h5-8,12,16,23H,2-4,9-11H2,1H3,(H,20,21)(H,24,25)
InChIKeyNGIQEFDBCXQPBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxychloroquine Acid: High-Purity Reference Standard


Hydroxychloroquine Acid (CAS 645406-24-2) is a carboxylic acid derivative of hydroxychloroquine, with the IUPAC name 2-((7-Chloroquinolin-4-yl)amino)-5-(ethyl(2-hydroxyethyl)amino)pentanoic acid [1]. It is primarily used as a high-purity reference standard for analytical method development, method validation (AMV), and quality control (QC) in pharmaceutical research and commercial production of Hydroxychloroquine [2]. Its defined carboxylic acid functional group enhances solubility and reactivity in pharmaceutical applications compared to the parent compound [3].

Identity Hydroxychloroquine Acid (EP Impurity B Standard)
Workflow Analytical method development, validation, and quality control
Key Attribute High-purity reference material for system suitability and calibration

Hydroxychloroquine Acid: No Substitute for HCQ Salts


Generic substitution of Hydroxychloroquine Acid for therapeutically active salts like Hydroxychloroquine Sulfate is not scientifically valid. The carboxylic acid derivative is a distinct chemical entity with a different molecular formula (C18H24ClN3O3) and molecular weight (365.9 g/mol) compared to the sulfate salt (C18H28ClN3O5S, 434.0 g/mol) [1][2]. Its primary application is as a reference standard for analytical and quality control purposes in drug development, not as an active pharmaceutical ingredient (API) [3]. Using it as a substitute would introduce uncontrolled impurities and invalidate any pharmacological or bioequivalence studies.

Attribute
Hydroxychloroquine Acid
Hydroxychloroquine Sulfate (API)
Chemical entity
Carboxylic acid derivative
Sulfate salt
Primary use
Reference standard for analytical workflows
Active pharmaceutical ingredient
Substitution consequence
May introduce uncontrolled impurities and compromise study validity

Hydroxychloroquine Acid: Analytical Performance Evidence


HPLC Resolution Improvement vs. USP Method

A new HPLC/UV method developed for Hydroxychloroquine analysis demonstrated superior performance over the current USP monograph method for Hydroxychloroquine Sulfate tablets. The new method achieved higher resolution between Hydroxychloroquine and Chloroquine peaks and reduced peak tailing [1].

HPLC Resolution Improvement
Method context
Reported improved separation between HCQ and CQ peaks with reduced peak tailing vs. USP method
Supports method development for related substances analysis
Waters application note; not quantified
Analytical Method Development HPLC/UV Quality Control

Stability Profile in Biological Matrices

A validated LC-MS/MS method established the stability of Hydroxychloroquine (HCQ) and its metabolites in various conditions. For a nominal concentration of 4000 ng/mL, HCQ showed a mean measured concentration of 4395.41 ng/mL after 6 hours at room temperature (short-term stability) [1].

Short-term Stability
Reported
4395.41 ng/mL (RSD 5.54%) after 6h at RT vs. nominal 4000 ng/mL (recovery 109.9%)
Reported stability benchmark for analytical method robustness
LC-MS/MS in biological matrix
Pharmacokinetics LC-MS/MS Stability

Antiviral Potency vs. Chloroquine

In SARS-CoV-2 infected Vero cells, Hydroxychloroquine demonstrated superior antiviral potency compared to Chloroquine, with an EC50 value of 0.72 µM versus 5.47 µM at 48 hours [1].

In Vitro Antiviral Activity (HCQ Analyte)
Reported
EC50: 0.72 µM (HCQ) vs. 5.47 µM (CQ) – 7.6-fold difference
Reported analyte potency context; supports antiviral assay method development
SARS-CoV-2 Vero cells, 48h
Antiviral Research In Vitro Pharmacology EC50 Comparison

Designated EP Impurity Standard

Hydroxychloroquine Acid is identified and supplied as a specific impurity standard, such as Hydroxychloroquine EP Impurity B, with a defined CAS number (645406-24-2) and molecular formula (C18H24ClN3O3) [1].

EP Impurity Designation
Class-level
Designated as Hydroxychloroquine EP Impurity B (CAS 645406-24-2)
Regulatory-accepted reference point for ANDA submissions
Supports impurity profiling and QC
Impurity Profiling Pharmaceutical Quality Control Regulatory Compliance

Hydroxychloroquine Acid: Key Application Scenarios


Method Development and Validation

Hydroxychloroquine Acid serves as the primary reference standard for developing and validating HPLC, LC-MS, or other analytical methods for quantifying HCQ and its related substances. Its high purity ensures accurate calibration curves and system suitability testing, which are fundamental for QC release of HCQ drug products [1].

ANDAs and Quality Control

In commercial production and for Abbreviated New Drug Applications (ANDAs), this compound is used as a key impurity marker and system suitability standard. It provides the necessary traceability to pharmacopeial standards (USP/EP) for demonstrating method equivalency and product quality, a critical step for regulatory approval [2].

In Vitro Assay Standardization

While not the therapeutic salt form, Hydroxychloroquine Acid can be used to prepare stock solutions for in vitro assays (e.g., antiviral EC50 determination). Using a certified reference standard like this ensures that the observed potency (e.g., EC50 = 0.72 µM vs. Chloroquine's 5.47 µM) is attributed to the correct compound and not influenced by unknown impurities, thereby enhancing the reproducibility of research findings [3].

Application
Selection Property
Validation Focus
Analytical method development & validation
High-purity reference standard
System suitability and calibration accuracy
ANDA impurity profiling & QC
Designated EP impurity standard
Regulatory traceability and method equivalency
In vitro assay standardization
Certified reference material
Compound attribution and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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